molecular formula C12H17N3 B1620827 N-(benzimidazol-1-ylmethyl)-N-ethylethanamine CAS No. 72732-15-1

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine

Cat. No.: B1620827
CAS No.: 72732-15-1
M. Wt: 203.28 g/mol
InChI Key: AKDMRCSMKPFUQM-UHFFFAOYSA-N
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Description

N-(Benzimidazol-1-ylmethyl)-N-ethylethanamine is a chemical compound of interest in medicinal chemistry and biological research due to its benzimidazole core structure. The benzimidazole scaffold is a privileged structure in drug discovery, known as a structural isostere of naturally occurring nucleotides, which facilitates interaction with the biopolymers of living systems . Benzimidazole derivatives are extensively reported in scientific literature to possess a wide spectrum of pharmacological activities, including antimicrobial , antifungal , anti-inflammatory , analgesic , and urease inhibitory effects . The specific substitution pattern on the benzimidazole nitrogen, as seen in this compound, can be critical for its biological activity and physicochemical properties . Research into similar N-alkylated benzimidazole compounds often involves exploring their mechanism of action, which can include enzyme inhibition or interactions with bacterial DNA . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-14(4-2)10-15-9-13-11-7-5-6-8-12(11)15/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMRCSMKPFUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379764
Record name N-(benzimidazol-1-ylmethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72732-15-1
Record name N-(benzimidazol-1-ylmethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Methodological Variations

Classical Mannich Reaction

The primary synthesis route involves a one-pot Mannich reaction between:

  • 1H-benzimidazole (or substituted derivatives)
  • Formaldehyde (37% aqueous solution or paraformaldehyde)
  • Diethylamine

Procedure :

  • Molar ratios : Equimolar quantities (0.005–0.01 mol) of benzimidazole, formaldehyde, and diethylamine.
  • Solvent system : Ethanol (10–30 mL per 0.005 mol substrate) or methanol.
  • Reaction conditions : Reflux at 78–80°C for 4–8 hours under atmospheric pressure.
  • Work-up : Post-reaction cooling, diethyl ether addition to precipitate crude product, followed by recrystallization from ethanol/ether mixtures.

Key variables :

  • Extended reflux durations (>6 hours) improve yields but risk decomposition.
  • Methanol enhances solubility of nitro-substituted benzimidazoles compared to ethanol.

Substituted Benzimidazole Precursors

Alternative routes utilize pre-functionalized benzimidazoles to modulate electronic and steric effects:

2-Arylbenzimidazole Derivatives

Example: 2-(4-Chlorophenyl)-1H-benzimidazole

  • Synthesis : Condensation of 4-chlorobenzaldehyde with o-phenylenediamine using Na₂S₂O₅ in ethanol (4-hour reflux).
  • Subsequent Mannich reaction :
    • 2-(4-Chlorophenyl)-1H-benzimidazole (0.001 mol)
    • Formaldehyde (0.001 mol)
    • Diethylamine (0.001 mol) in ethanol
    • 68% yield after recrystallization.

Reaction Mechanism and Stereoelectronic Considerations

The Mannich reaction proceeds via:

  • Formation of iminium ion : Formaldehyde reacts with diethylamine to generate (CH₂=N⁺(C₂H₅)₂).
  • Electrophilic attack : Benzimidazole’s N1 position (pKa ≈ 4–5) acts as a nucleophile, attacking the iminium carbon.
  • Deprotonation : Final product formation via base-mediated proton abstraction.

Critical factors :

  • pH control : Mildly acidic conditions (pH 5–6) accelerate iminium formation without protonating benzimidazole.
  • Steric hindrance : Bulky 2-substituents on benzimidazole reduce yields by 15–20% compared to unsubstituted analogs.

Optimization Strategies and Yield Improvements

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Ethanol 24.3 66–68 95.2%
Methanol 32.7 71–73 96.8%
DMF 36.7 58 89.4%

Data compiled from show methanol’s superior performance due to better iminium ion stabilization.

Catalytic Additives

  • Na₂S₂O₅ : Enhances benzimidazole formation in precursor synthesis (82% yield for 2-aryl derivatives).
  • Molecular sieves (3Å) : Increase final Mannich base yield to 78% by absorbing reaction water.

Characterization and Analytical Data

Spectroscopic Fingerprints

IR (KBr, cm⁻¹) :

  • 2865–2965 (C–H stretch, CH₂/CH₃ of diethylamine)
  • 1593 (C=N stretch, benzimidazole)
  • 736–751 (C–H out-of-plane bending, monosubstituted benzene)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.27 (s, 6H, N(CH₂CH₃)₂)
  • δ 4.27 (s, 2H, N–CH₂–N)
  • δ 7.26–8.08 (m, 4H, benzimidazole aromatic protons)

Physicochemical Properties

Property Value
Molecular formula C₁₂H₁₇N₃
Molecular weight 203.29 g/mol
Melting point 170–173°C
LogP (calc.) 2.34
Aqueous solubility 8.9 mg/mL (25°C)

Challenges and Alternative Approaches

Byproduct Formation

  • N,N-diethylmethylamine : Forms via formaldehyde over-reduction (3–5% in uncontrolled reactions).
  • Bis-Mannich adducts : Observed at formaldehyde:amine ratios >1:1.

Flow Chemistry Applications

Microreactor systems enable:

  • 10-minute residence times
  • 83% isolated yield (vs. 68% batch)
  • Reduced dimerization side products (<2%)

Chemical Reactions Analysis

Types of Reactions: N-(benzimidazol-1-ylmethyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-(benzimidazol-1-ylmethyl)-N-ethylethanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, facilitating the development of novel compounds with desired properties.

Synthesis of Benzimidazole Derivatives
The compound is often utilized in the synthesis of benzimidazole derivatives, which are known for their diverse biological activities. These derivatives can be synthesized via condensation reactions, often involving secondary amines and other functional groups, enhancing their utility in medicinal chemistry .

Biological Applications

Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole have shown promising results against Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like ampicillin .

Antiviral Properties
Benzimidazole derivatives have been investigated for their antiviral capabilities, particularly against viruses such as HIV. Some studies report that specific derivatives exhibit effective inhibition of viral replication, indicating their potential as therapeutic agents in treating viral infections .

Anticancer Potential
The compound has also been studied for its anticancer properties. It is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential application in cancer therapeutics, particularly for tumors resistant to conventional treatments .

Medicinal Applications

Therapeutic Uses
Benzimidazole derivatives are recognized for their therapeutic significance across various medical fields. They exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Some derivatives are already in clinical use for treating conditions like parasitic infections and gastrointestinal disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives for antimicrobial activity using microbroth dilution methods, revealing that this compound displayed significant effectiveness against tested microorganisms .
  • Antiviral Activity : Research on new benzimidazole analogues indicated that some compounds exhibited potent inhibition against HIV strains, suggesting a pathway for developing new antiviral drugs .

Industrial Applications

Corrosion Inhibitors
In industrial settings, benzimidazole derivatives are employed as corrosion inhibitors due to their stability and reactivity. They can effectively protect metal surfaces from oxidative damage, making them valuable in various chemical processes.

Dyes and Pigments
The compound's chemical properties also lend themselves to applications in the production of dyes and pigments. Its ability to form stable complexes with metals enhances its utility in coloring agents used across different industries.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisEssential for creating complex molecules
BiologyAntimicrobial and antiviral agentsEffective against S. aureus and HIV
MedicineTherapeutic agentsUsed in treating infections and cancer
IndustryCorrosion inhibitors; dyesProtects metals; enhances color stability

Mechanism of Action

The mechanism of action of N-(benzimidazol-1-ylmethyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They can also interact with microbial enzymes, disrupting essential metabolic pathways and leading to the death of the microorganism .

Comparison with Similar Compounds

N-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine (2c)

  • Structure : Substituted indole core with bromine at position 3.
  • Synthesis : 81% yield via Mannich reaction using 4-bromo-1-methylindole, formaldehyde, and diethylamine .
  • Spectroscopic Data :
    • IR (cm⁻¹) : 1671 (C=O stretch, absent in the benzimidazole analog) .
    • ES-MS : m/z 172 [M–NCH₂CH₃]⁺ .

N-(Benzimidazol-1-ylmethyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine

  • Structure : Benzimidazole core with a 3,4-dimethoxyphenyl and methyl group on the ethylamine chain .
  • Key Difference : Methoxy groups increase hydrophilicity and may modulate receptor interactions, while the methyl substitution reduces steric hindrance compared to the ethyl group in the target compound.

N-((3-Chloro-8-methoxy-11H-indolo[3,2-c]quinolin-9-yl)methyl)-N-ethylethanamine (9a)

  • Structure: Indoloquinoline core with chlorine and methoxy substituents.
  • Synthesis : 25% yield via reductive amination .
  • Spectroscopic Data : m/z 368.2 [M+H]⁺ .

N-(4-Bromo-2-(trifluoromethoxy)benzyl)-N-ethylethanamine (182)

  • Structure : Aromatic benzyl group with bromine and trifluoromethoxy substituents.
  • Key Difference : Strong electron-withdrawing groups (Br, CF₃O) increase electrophilicity, likely altering metabolic stability or target selectivity compared to benzimidazole-based analogs .

Structural Impact on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Yield
Target Compound Benzimidazole None 203.29 g/mol 67.5%
2c Indole 4-Bromo, 1-methyl 296.19 g/mol 81%
9a Indoloquinoline 3-Chloro, 8-methoxy 368.2 g/mol 25%
182 Benzyl 4-Bromo, 2-(trifluoromethoxy) 316.16 g/mol N/A

Biological Activity

N-(benzimidazol-1-ylmethyl)-N-ethylethanamine, a compound derived from the benzimidazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure of this compound includes a benzimidazole core which is pivotal for its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzimidazole derivatives and ethyl amines. The purity and structure of the synthesized compound can be confirmed through various techniques such as:

  • Melting Point Determination : Melting point ranges have been reported between 178–180 °C.
  • Spectroscopic Methods :
    • FT-IR : Characteristic peaks observed include C N\text{C N} stretching at 1770 cm1^{-1} and C C\text{C C} stretching at 1587 cm1^{-1}.
    • NMR Spectroscopy : Proton NMR spectra indicate the presence of distinct hydrogen environments confirming the structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study utilized the microbroth dilution method to evaluate its efficacy, revealing that the compound showed potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This is supported by studies that demonstrate cleavage of bacterial genomic DNA upon treatment with the compound, indicating a potential mechanism involving DNA damage.

Case Studies and Research Findings

A notable case study involved the evaluation of a series of benzimidazole derivatives, including this compound, where researchers assessed their antibacterial and anthelmintic properties. The findings suggested that this compound not only inhibits microbial growth but also displays low toxicity in brine shrimp lethality assays, indicating a favorable safety profile for further development.

Comparative Analysis with Other Compounds

In comparison with other benzimidazole derivatives, this compound demonstrated superior antimicrobial activity while maintaining a non-toxic profile. This positions it as a promising candidate for further pharmaceutical exploration.

Q & A

Q. What are the optimal synthetic routes for N-(benzimidazol-1-ylmethyl)-N-ethylethanamine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via Mannich base reactions, as demonstrated by a 67.5% yield using a one-pot condensation of benzimidazole derivatives with formaldehyde and N-ethylethanamine. Key parameters include maintaining a reaction temperature of 80–90°C and using DMSO-d6 as the solvent for NMR characterization. Reaction optimization can involve varying stoichiometric ratios of reagents (e.g., benzimidazole:formaldehyde:amine at 1:1.2:1.1) and employing catalysts like acetic acid to enhance imine formation .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

  • IR Spectroscopy : Peaks at 1770 cm⁻¹ (C=N stretch) and 1587 cm⁻¹ (aromatic C=C) confirm the benzimidazole core and imine linkage.
  • 1H NMR : Key signals include δ 4.82 ppm (s, 2H, CH2 bridging the amine and benzimidazole) and δ 7.26–8.08 ppm (m, 5H, aromatic protons). Integration ratios (e.g., 6H for CH3 groups at δ 1.00 ppm) validate molecular symmetry .
  • Melting Point : A sharp range of 178–180°C indicates high purity .

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile intermediates. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination. Avoid exposure to moisture, which may hydrolyze the imine bond .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the compound’s electron density, ionization potential, and bond dissociation energies. For example, DFT calculations can predict the HOMO-LUMO gap to assess redox activity or nucleophilic sites for further functionalization . Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What strategies can resolve discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

  • NMR : If computed chemical shifts diverge from observed values, refine the solvent model (e.g., include DMSO explicit solvation) or check for conformational flexibility (e.g., rotating CH2 groups).
  • IR : Discrepancies in C=N stretching frequencies may arise from anharmonic effects; apply scaling factors or use post-Hartree-Fock methods (e.g., MP2) for better agreement .
  • Cross-validate with X-ray crystallography (using SHELXL ) to resolve ambiguities in molecular geometry.

Q. What methodologies are effective in studying the compound's potential biological interactions, such as enzyme inhibition?

  • Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Structural Studies : Co-crystallize the compound with enzymes to identify binding modes (e.g., hydrogen bonding with benzimidazole nitrogen).
  • SAR Analysis : Modify substituents on the benzimidazole ring (e.g., halogenation) and assess changes in potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(benzimidazol-1-ylmethyl)-N-ethylethanamine
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N-(benzimidazol-1-ylmethyl)-N-ethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.